Phyllodulcin
CAS No.: 21499-23-0
Cat. No.: VC21344941
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21499-23-0 |
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Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
Standard InChI | InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1 |
Standard InChI Key | PBILBHLAPJTJOT-CQSZACIVSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O |
Chemical Structure and Properties
Phyllodulcin, with the IUPAC name (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one, is a dihydroisocoumarin derivative with a molecular formula of C16H14O5 and molecular weight of 286.28 g/mol . The compound features a lactone ring fused with an aromatic ring system, possessing one chiral center at the 3-position carbon with the natural form exhibiting R-configuration . This stereochemistry is critical for its biological activity and sweetness properties.
The chemical structure includes hydroxyl groups at the 8-position and on the aromatic ring attached at the 3-position, along with a methoxy group at the 4-position of this aromatic ring, features that likely contribute to its interaction with sweet taste receptors .
Table 1: Chemical and Physical Properties of Phyllodulcin
Extraction and Production Methods
Several approaches have been developed for obtaining phyllodulcin, including extraction from natural sources and chemical synthesis.
Extraction from Hydrangea Leaves
Researchers have employed various techniques to extract phyllodulcin from hydrangea leaves:
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Subcritical Water Extraction: This environmentally friendly method utilizes water at elevated temperature (150°C) and pressure. Optimization studies determined that extraction at 150°C for 20 minutes yielded 10.41±2.02 mg/g of phyllodulcin .
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Ultrasonic Extraction with Methanol: This alternative approach produced 17.40±2.02 mg/g of phyllodulcin, demonstrating higher efficiency compared to subcritical water extraction .
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Ethanol Extraction: Another documented method involves using 75% (v/v) ethanol to extract phyllodulcin, followed by purification using ion exchange chromatography and preparative high-performance liquid chromatography with photodiode array detection. Using this methodology, researchers achieved a final purity of 97% and yield of 2.12% (dry basis) .
Chemical Synthesis
Several synthetic routes to phyllodulcin have been reported:
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Enantioselective Synthesis: A highly stereoselective synthesis of natural (R)-phyllodulcin has been achieved starting from isovanillin. The synthesis involved silylation, olefination, Sharpless asymmetric cis-dihydroxylation, and subsequent transformations to yield the final product with the correct stereochemistry .
These synthetic approaches provide alternative routes for obtaining phyllodulcin at scale, which could facilitate its commercial production and application.
Sweetness Properties and Sensory Profile
Phyllodulcin is recognized for its remarkable sweetness intensity, estimated to be 400-800 times sweeter than sucrose . A precise sensory evaluation study determined its relative sweetness to be 434.8 compared to a 3% sucrose solution in 1% ethanol .
Despite its high sweetness potency, phyllodulcin displays a complex sensory profile. According to descriptive analysis conducted by 10 trained panelists, phyllodulcin is characterized by:
Notably, the persistence and onset of sweetness for phyllodulcin were found to be similar to those of sucrose . These sensory attributes represent important considerations for potential applications of phyllodulcin in food and beverage formulations, where flavor quality is critical for consumer acceptance.
Biological Activities and Health Effects
Research has revealed that phyllodulcin possesses significant biological activities beyond its sweetening properties, particularly related to metabolism, obesity, and diabetes management.
Anti-obesity Effects
Studies in high-fat diet (HFD)-induced obese mice have demonstrated that phyllodulcin supplementation (20 or 40 mg/kg body weight/day for 7 weeks) can improve various metabolic parameters :
Table 2: Effects of Phyllodulcin Supplementation on Metabolic Parameters in HFD-Induced Obese Mice
At the molecular level, phyllodulcin supplementation decreased the expression of lipogenesis-related genes in subcutaneous fat tissues, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c) . These genes play crucial roles in adipocyte differentiation and fat storage.
Anti-diabetic Effects
Phyllodulcin has demonstrated promising anti-diabetic properties in experimental models:
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High-Fat Diet-Induced Obese Mice: Phyllodulcin supplementation improved fasting blood glucose levels, suggesting enhanced glucose homeostasis .
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db/db Mice: In this genetic model of diabetes, phyllodulcin supplementation mediated anti-diabetic effects by suppressing blood glucose and glycated hemoglobin (HbA1c) levels .
These findings suggest potential applications for phyllodulcin in diabetes management, particularly as a sweetener that could simultaneously provide glycemic benefits.
Molecular Mechanisms
The beneficial metabolic effects of phyllodulcin appear to be mediated through several molecular mechanisms:
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Activation of Fat Browning: Phyllodulcin significantly increased the expression of fat browning-related genes in subcutaneous fat tissues, including PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α) . Fat browning is associated with increased energy expenditure and improved metabolic health.
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Modulation of Hypothalamic Signaling: Phyllodulcin upregulated brain-derived neurotrophic factor-tropomyosin receptor kinase B (BDNF-TrkB) signaling in the hypothalamus . This pathway is essential for leptin-mediated regulation of body weight and energy balance. The hypothalamic BDNF with a long 3′ untranslated region (UTR) plays a critical role in leptin's regulation of body weight and energy homeostasis .
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Enhancement of Leptin Sensitivity: By promoting browning of subcutaneous fat and modulating BDNF expression, phyllodulcin appears to enhance leptin sensitivity, which is typically impaired in obesity and contributes to metabolic dysfunction .
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Regulation of Hepatic Processes: In db/db mice, phyllodulcin improves diabetic metabolic changes by regulating hepatic lipogenesis, inflammation, oxidative stress, fibrosis, and gluconeogenesis .
These molecular mechanisms highlight the multifaceted ways in which phyllodulcin influences metabolism and energy homeostasis, suggesting its potential as a functional ingredient beyond mere sweetness provision.
Historical Context and Traditional Use
Hydrangea macrophylla var. thunbergii has been utilized as a dried leaf tea in Asian countries for centuries . The leaves contain phyllodulcin in glycoside form, which is released through traditional processing methods involving drying and fermentation . The resulting product, known as "Hydrangeae Dulcis Folium" (Sweet Hydrangea Leaf), has been used for its sweet taste and potential health benefits.
Traditional applications include use as a treatment for diabetic patients and as an oral refrigerant . The extracts of hydrangea have also been reported to possess anti-diabetic, anti-ulcer, and anti-fungal effects . The historical use of hydrangea provides an ethnopharmacological foundation for the current scientific interest in phyllodulcin as both a sweetener and a bioactive compound.
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